molecular formula C10H18O3 B1312248 7-Oxodecanoic acid CAS No. 35383-65-4

7-Oxodecanoic acid

Cat. No. B1312248
CAS RN: 35383-65-4
M. Wt: 186.25 g/mol
InChI Key: JCWIUYOZBLWKGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-Oxodecanoic acid is C10H18O3 . The InChI representation is InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) . The Canonical SMILES representation is CCCC(=O)CCCCCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 7-Oxodecanoic acid is 186.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 186.125594432 g/mol . It has a topological polar surface area of 54.4 Ų and a heavy atom count of 13 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues : 7-Oxodecanoic acid and its analogues have been synthesized for use in studying natural inhibitors of histone deacetylase (HDAC), which play a crucial role in gene expression and cancer research (Rodriquez et al., 2006).
  • Crystal Structure Analysis : The crystal structure of DL-2-methyl-7-oxododecanoic acid, a related compound, has been determined, providing insights into molecular configurations that could influence reactivity and interaction with other molecules (O'Connell, 1968).

Environmental and Health Applications

  • Degradation of Pollutants : Studies have focused on the degradation of pollutants like Acid Orange 7 in aqueous solutions, where 7-Oxodecanoic acid derivatives might play a role in the degradation pathways (Hammami et al., 2008).
  • Dermal Exposure Monitoring : The compound has been used in monitoring dermal exposure to resin acids like 7-oxodehydroabietic acid during wood pellet production, indicating its utility in occupational health and safety studies (Axelsson et al., 2011).

Biochemical Research

  • Component of Apicidins : 7-Oxodecanoic acid is a component of apicidins, a family of cyclic tetrapeptides that inhibit histone deacetylase, a target in cancer therapy research (Linares et al., 2006).
  • Oxidation and Reduction Studies : Its derivatives have been synthesized and studied for their reactivity, such as in the reduction of carboxylic acids to aldehydes, which is important in chemical synthesis and pharmaceutical research (Fujisawa & Sato, 2003).

Future Directions

While specific future directions for 7-Oxodecanoic acid are not mentioned in the search results, there are ongoing research efforts in the field of nutritional metabolomics, which includes the study of medium-chain fatty acids like 7-Oxodecanoic acid . These efforts aim to understand the complex relationships between dietary exposures and chronic diseases with altered metabolic phenotypes .

properties

IUPAC Name

7-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIUYOZBLWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956801
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxodecanoic acid

CAS RN

35383-65-4
Record name 7-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ID Campbell, NA Dobson, G Eglinton - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… For the second diketone, 2-n-butyrylcyclohexan-l-one was subjected to basecatalysed fission to yield 7-oxodecanoic acid. By procedures cognate to those above this acid was …
Number of citations: 6 pubs.rsc.org
W Pirson, L Schuhmann, F Lynen - European Journal of …, 1973 - Wiley Online Library
… After recrystallization from ethanollwater a pure product was obtained (mp 69 "C; semicarbazone mp 161 "C) 7-Oxodecanoic acid was prepared by the chaineIongation method of Hunig …
Number of citations: 25 febs.onlinelibrary.wiley.com
AP Tulloch - Chemistry and physics of lipids, 1985 - Elsevier
… 7-Oxodecanoic acid was prepared by the procedure used to prepare 7,16-dioxo… The intermediate 2-butyrylcyclohexanone (87% yield) had bp/0.1 mm 65-69C; 7-oxodecanoic acid was …
Number of citations: 8 www.sciencedirect.com
AP Tulloch - Journal of the American Oil Chemists' Society, 1964 - Wiley Online Library
… hydrogen azelate; 14-oxostearic acid from 7-oxoundeeanoic acid [mp 48.5-49:5C, lit (8) gives 51.5-52C] and methyl hydrogen azelate ; 15-oxostearic acid from 7-oxodecanoic acid [mp …
Number of citations: 72 aocs.onlinelibrary.wiley.com
R Zschiesche, T Hafner… - Liebigs Annalen der …, 1988 - Wiley Online Library
Starting from nitroalkane adducts of the general structure 3, several versions of the Nef reaction are performed. The reagent combination H 2 O 2 /K 2 CO 3 turned out to be the most …
AP Tulloch - 1972 - search.proquest.com
This thesis describes the determination of the structures of a number of lipids—fats, glycolipids, and waxes—and also the structures and compositions of their component fatty acids. …
Number of citations: 0 search.proquest.com

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